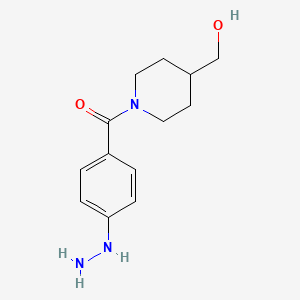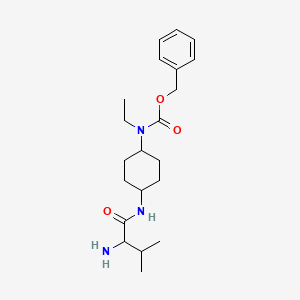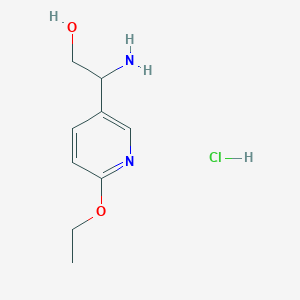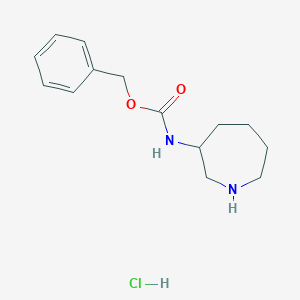![molecular formula C16H26N2O B14786157 2-amino-3-methyl-N-[(4-methylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14786157.png)
2-amino-3-methyl-N-[(4-methylphenyl)methyl]-N-propan-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylbenzyl)butanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, an isopropyl group, a methyl group, and a 4-methylbenzyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylbenzyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutanoic acid, isopropylamine, and 4-methylbenzyl chloride.
Amidation Reaction: The 3-methylbutanoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with isopropylamine to form the N-isopropyl-3-methylbutanamide.
Reductive Amination: The N-isopropyl-3-methylbutanamide is subjected to reductive amination with 4-methylbenzyl chloride in the presence of a reducing agent such as sodium cyanoborohydride to yield (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylbenzyl)butanamide.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylbenzyl)butanamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylbenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylbenzyl)butanamide has several scientific research applications:
Chemistry: It can be used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylbenzyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylbenzyl)butanamide
- (S)-2-Amino-N-ethyl-3-methyl-N-(4-methylbenzyl)butanamide
- (S)-2-Amino-N-isopropyl-3-methyl-N-(4-chlorobenzyl)butanamide
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylbenzyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl group and the 4-methylbenzyl group differentiates it from other similar compounds, providing unique steric and electronic properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(4-methylphenyl)methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-11(2)15(17)16(19)18(12(3)4)10-14-8-6-13(5)7-9-14/h6-9,11-12,15H,10,17H2,1-5H3 |
InChI Key |
FNZYBFUFGYORBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C(C)C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-](/img/structure/B14786079.png)
![Methyl 2-(piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14786087.png)

![Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-](/img/structure/B14786106.png)
![6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14786110.png)

![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)


![5-Hydroxy-3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B14786138.png)
![4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride](/img/structure/B14786143.png)

![1-[(3aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl benzoate](/img/structure/B14786158.png)
